N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound that features a unique arrangement of heterocyclic structures
Mechanism of Action
Target of Action
It has been suggested that the compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Its inhibitory effects on cholinestrases and lipoxygenase suggest that it may interfere with the catalytic activity of these enzymes, thereby modulating their respective biochemical pathways .
Biochemical Pathways
The compound’s inhibitory effects on cholinestrases suggest that it may affect the cholinergic system, which plays a key role in neurotransmission. By inhibiting cholinesterases, the compound could potentially increase the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Similarly, by inhibiting lipoxygenase, the compound could potentially disrupt the metabolism of arachidonic acid, a key player in the inflammatory response. This could lead to a decrease in the production of leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be a consequence of its inhibitory effects on cholinestrases and lipoxygenase. Enhanced cholinergic transmission could potentially lead to improved cognitive function, while reduced leukotriene production could potentially lead to decreased inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets. Similarly, the presence of other molecules could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby influencing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution . This intermediate is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and simplify the isolation process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in DMF with a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Used in various chemical and biological studies.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-20-4-6-21(7-5-20)18(24)19-13-10-17(23)22(12-13)14-2-3-15-16(11-14)26-9-8-25-15/h2-3,11,13H,4-10,12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOWHCBTQHKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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